[2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(2,6-Dichlorophenoxy)ethylamine hydrochloride: is a chemical compound with the molecular formula C9H12Cl3NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a dichlorophenoxy group attached to an ethylamine moiety, which is further methylated and combined with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield 2-(2,6-Dichlorophenoxy)ethylamine. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using suitable reducing agents, leading to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Medicine: In medicinal chemistry, 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a candidate for drug development due to its unique chemical structure.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenoxy)ethylamine hydrochloride
- 2-(2,5-Dichlorophenoxy)ethylamine hydrochloride
- 2-(3,4-Dichlorophenoxy)ethylamine hydrochloride
Uniqueness: 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenoxy ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-12-5-6-13-9-7(10)3-2-4-8(9)11;/h2-4,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZVCAPPDFBBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=CC=C1Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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